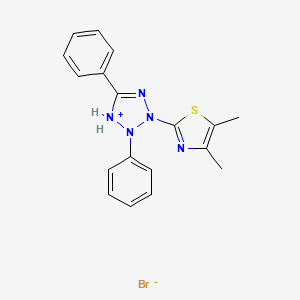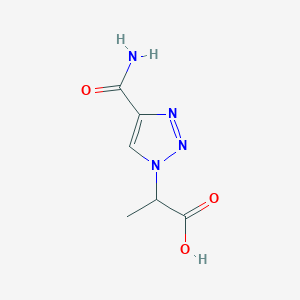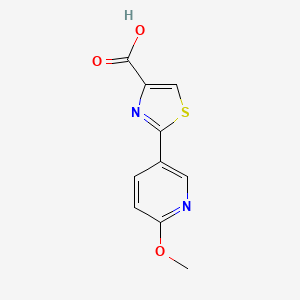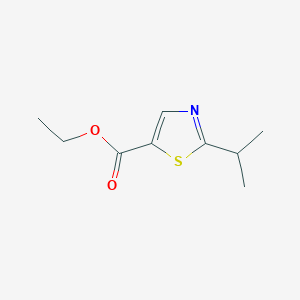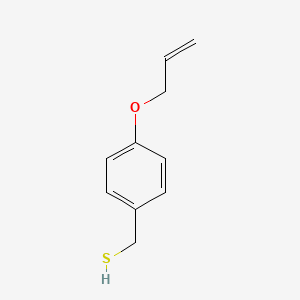
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL
Übersicht
Beschreibung
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL typically involves the reaction of 4-allyloxyphenol with a suitable thiolating agent. One common method is the reaction of 4-allyloxyphenol with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Allyloxy)phenyl fluorosulfate
- 4-(Allyloxy)phenyl acetate
- 4-(Allyloxy)phenyl isocyanide
Uniqueness
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL is unique due to the presence of both an allyloxy group and a methanethiol group on the phenyl ringFor instance, while 4-(Allyloxy)phenyl fluorosulfate is used as an electrolyte additive, this compound’s thiol group allows for different types of chemical interactions and applications .
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
(4-prop-2-enoxyphenyl)methanethiol |
InChI |
InChI=1S/C10H12OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2 |
InChI-Schlüssel |
ZZUPZSRZTWIEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)CS |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
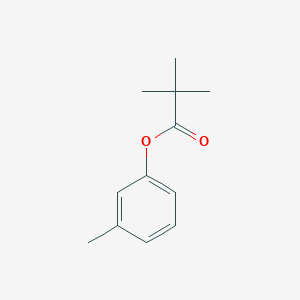
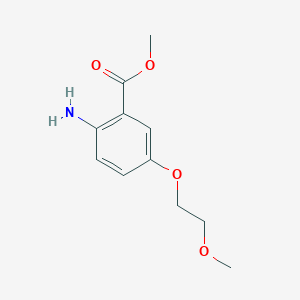
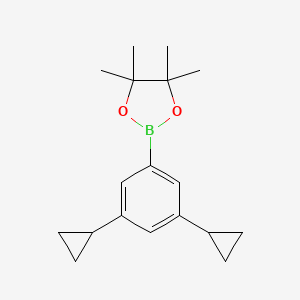
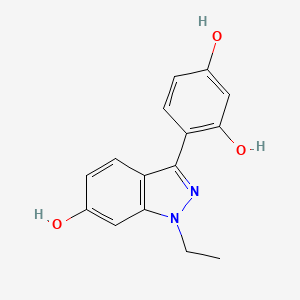
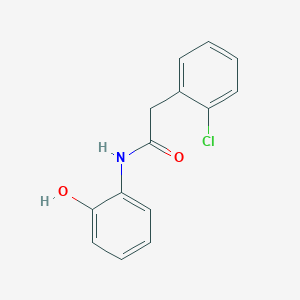
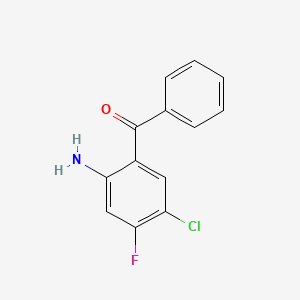
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
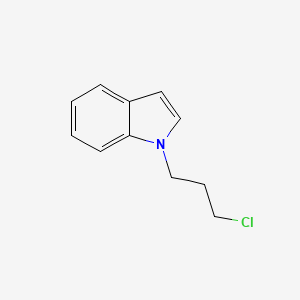
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)
